N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these steps include various halides, amines, and thiols under conditions such as reflux or microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents include halides, amines, thiols, and oxidizing or reducing agents. Reaction conditions often involve solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, making it a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidines: Similar core structure but lacking the 3,4-dihydroisoquinoline moiety.
Isoquinoline derivatives: Contain the isoquinoline structure but differ in the attached functional groups.
Acetamide derivatives: Share the acetamide linkage but have different heterocyclic cores.
Uniqueness
What sets N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide apart is its combination of multiple heterocyclic structures, which can confer unique biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The structural representation indicates the presence of a thiazolo-pyrimidine moiety linked to a tetrahydroisoquinoline derivative and a methoxyphenyl group. This unique combination suggests potential interactions with various biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells through various pathways:
- Mechanism of Action :
- Inhibition of Cell Proliferation : Compounds targeting specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
Case Study : A study on tetrahydroisoquinoline derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7), showing a dose-dependent reduction in cell viability.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. The thiazolo-pyrimidine component is known for its ability to disrupt bacterial cell wall synthesis.
Research Findings :
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : Minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar concentrations.
Data Table: Biological Activities Summary
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate:
- Absorption : High lipophilicity (logP = 5.902) suggests good membrane permeability.
- Metabolism : Potential hepatic metabolism with possible active metabolites.
- Toxicity Studies : Initial assessments show low toxicity in animal models at therapeutic doses.
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-30-18-9-5-4-8-17(18)26-19(29)13-31-22-20-21(24-14-25-22)27-23(32-20)28-11-10-15-6-2-3-7-16(15)12-28/h2-9,14H,10-13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFYVBQCWYXVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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